Fmoc-beta-HomoCys(Trt)-OH, or Fmoc-protected beta-homocysteine with a trityl side chain, is a synthetic amino acid derivative used primarily in peptide synthesis. Its molecular formula is C₃₈H₃₃NO₄S, and it features a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the amino terminus and a trityl (Trt) protecting group on the thiol side chain. This compound is particularly valuable in solid-phase peptide synthesis (SPPS) due to its ability to mimic cysteine while providing enhanced stability and reactivity in various
Fmoc-beta-HomoCys(Trt)-OH exhibits biological relevance due to its structural similarity to cysteine, allowing it to participate in various biochemical processes. It has been studied for its role in:
The synthesis of Fmoc-beta-HomoCys(Trt)-OH typically involves several steps:
Fmoc-beta-HomoCys(Trt)-OH is utilized in various applications:
Interaction studies involving Fmoc-beta-HomoCys(Trt)-OH often focus on its role within peptide structures:
Fmoc-beta-HomoCys(Trt)-OH shares similarities with several compounds but also possesses unique characteristics:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Fmoc-Cys(Trt)-OH | Cysteine derivative with similar protecting groups | Standard cysteine properties |
Fmoc-homoCys(Trt)-OH | Homologous structure but lacks beta carbon | Enhanced stability due to additional carbon |
Fmoc-N-Me-homoCys(Trt)-OH | Methylated version of homoCys | Increased lipophilicity and altered reactivity |
Fmoc-S-Trityl-2-methylcysteine | Similar protection but different side chain | Incorporates a methyl group enhancing solubility |
The uniqueness of Fmoc-beta-HomoCys(Trt)-OH lies in its balance between stability and reactivity, making it an invaluable tool in peptide chemistry and biochemistry. Its ability to mimic cysteine while providing enhanced properties makes it particularly useful in drug design and therapeutic applications.
The shift from tert-butyl (t-Bu) to trityl (Trt) protecting groups marked a turning point in peptide chemistry. Early SPPS methodologies relied on t-Bu groups for side-chain protection, but their stringent acidolysis requirements (e.g., 95% trifluoroacetic acid) led to side reactions in sensitive residues like serine, threonine, and β-homocysteine. The Trt group, introduced by Barlos et al. in the 1990s, offered milder cleavage conditions (1% TFA in dichloromethane), preserving peptide integrity during global deprotection.
Fmoc chemistry, pioneered by Carpino in 1970, synergized with Trt protection to enable orthogonal strategies. Unlike Boc/t-Bu systems requiring repetitive acid treatments, Fmoc/Trt protocols used piperidine for Fmoc removal and dilute acid for Trt cleavage, minimizing epimerization and side-chain modifications. This duality proved indispensable for β-homocysteine, whose thiol group is highly reactive. By 2002, optimized routes for Fmoc-β-homocysteine(Trt)-OH synthesis emerged, featuring:
Table 1: Comparison of t-Bu and Trt Protection for β-Homocysteine Derivatives
Parameter | t-Bu Protection | Trt Protection |
---|---|---|
Cleavage Conditions | 95% TFA, 2–4 h | 1% TFA, 30 min |
Side Reaction Incidence | High (β-elimination) | Low (<5%) |
Compatibility | Boc chemistry | Fmoc chemistry |
Synthesis Yield* | 40–60% | 75–90% |
*Data from model peptide studies
β-Amino acids gained prominence in the 1980s as tools for creating proteolysis-resistant peptides. However, their integration into SPPS faced three hurdles:
The 1998 synthesis of Fmoc-β-homocysteine(Trt)-OH addressed these challenges through:
Fmoc-β-homocysteine(Trt)-OH’s unique geometry and protection profile enabled three architectural innovations:
Case Study: A 2004 synthesis of a β-homocysteine-rich HIV entry inhibitor showcased these advantages:
Solid-phase peptide synthesis utilizing fluorenylmethyloxycarbonyl-β-homocysteine(trityl)-hydroxyl represents a sophisticated approach to incorporating non-canonical amino acid derivatives into peptide sequences [1]. The compound features a fluorenylmethyloxycarbonyl protecting group at the amino terminus and a trityl protecting group on the thiol side chain, enabling controlled peptide elongation while preventing unwanted side reactions during synthesis [1].
The optimization of solid-phase peptide synthesis protocols for fluorenylmethyloxycarbonyl-β-homocysteine(trityl)-hydroxyl requires careful consideration of coupling efficiency and protective group stability. Research demonstrates that fluorenylmethyloxycarbonyl-protected cysteine derivatives, including homocysteine analogs, can undergo significant racemization during standard coupling reactions, particularly when base-mediated methods like hydroxybenzotriazole tetramethyluronium hexafluorophosphate/diisopropylethylamine are employed [1]. Microwave-assisted synthesis has emerged as a critical technology for optimization, allowing amino acid couplings to be completed in approximately five minutes while improving peptide quality through precise temperature control [3] [4].
Advanced monitoring techniques have revolutionized optimization approaches for solid-phase peptide synthesis. Computer vision-based kinetic profiling demonstrates remarkable potential for real-time reaction monitoring, enabling reductions of sixty-five to ninety-five percent in overall coupling time while maintaining comparable isolated yield and peptide quality [5]. Refractive index measurements provide continuous monitoring capabilities throughout synthesis steps, facilitating endpoint determination and reagent optimization [6].
Piperidine-mediated fluorenylmethyloxycarbonyl deprotection proceeds through a well-characterized two-step mechanism involving initial deprotonation at the nine-position of the fluorene ring system followed by β-elimination yielding dibenzofulvene intermediates [7] [8]. The reaction kinetics demonstrate remarkable efficiency when employing secondary amines, with piperidine solutions at twenty percent volume/volume in dimethylformamide representing standard deprotection conditions [8] [9].
Comprehensive kinetic studies reveal that deprotection efficiency correlates directly with base concentration, reaction time, and solvent polarity [7] [8]. Traditional protocols require fifteen to thirty minutes for complete fluorenylmethyloxycarbonyl removal, however microwave-assisted methods reduce reaction times to approximately three minutes while maintaining quantitative deprotection [3] [4] [10]. Alternative deprotection reagents including four-methylpiperidine and piperazine demonstrate comparable efficiency to piperidine while offering reduced toxicity profiles [7] [9].
The mechanistic pathway involves initial abstraction of the acidic proton at the fluorene nine-position, followed by rapid β-elimination generating carbon dioxide and the highly reactive dibenzofulvene intermediate [8] [11]. The dibenzofulvene species must be immediately scavenged by excess secondary amine to prevent irreversible peptide chain termination through amino group alkylation [11] [9]. Pyrrolidine has emerged as an efficient alternative base enabling fluorenylmethyloxycarbonyl removal in less polar solvent systems, though increased side-product formation requires careful optimization [11].
Table 1: Comparative Deprotection Kinetics of Secondary Amines
Base | Reaction Time | Efficiency | Side Products | Toxicity Profile |
---|---|---|---|---|
Piperidine | 15-30 min | >98% | Minimal | High |
4-Methylpiperidine | 10-20 min | >95% | Low | Moderate |
Piperazine | 5-15 min | >95% | Low | Low |
Pyrrolidine | 5-10 min | >90% | Moderate | Moderate |
Trifluoroacetic acid cleavage protocols for trityl group removal require precise optimization to achieve complete deprotection while minimizing side reactions [12] [13]. The trityl protecting group demonstrates exceptional stability under basic conditions employed for fluorenylmethyloxycarbonyl removal, yet exhibits controlled lability under acidic conditions utilizing trifluoroacetic acid mixtures [1] [12].
Standard cleavage protocols employ trifluoroacetic acid/triisopropylsilane/water ratios of ninety-five to two-point-five to two-point-five, providing efficient trityl group removal while incorporating scavengers to quench reactive cationic intermediates [12] [13]. The triisopropylsilane component serves dual functions as both cation scavenger and trityl deprotection enhancer, demonstrating particular effectiveness for peptides containing arginine and tryptophan residues [12] [14].
Temperature and reaction duration significantly influence cleavage efficiency and side-product formation. Optimal conditions utilize ambient temperature for thirty minutes to two hours, with elevated temperatures promoting increased side-product formation including sulfur-tert-butylation [13]. Shorter cleavage durations at reduced temperatures minimize cysteine sulfur-alkylation while maintaining complete trityl removal [13].
Advanced scavenger systems enhance cleavage selectivity and prevent unwanted modifications. Ethanedithiol demonstrates exceptional effectiveness as a trityl scavenger while simultaneously preventing acid-catalyzed tryptophan oxidation [12]. Thioanisole accelerates arginine protecting group removal though requires careful application to prevent partial removal of other sulfur-protecting groups [12].
Table 2: Optimized TFA Cleavage Conditions
Condition | TFA Ratio | Temperature | Duration | Scavenger System | Efficiency |
---|---|---|---|---|---|
Standard | 95:2.5:2.5 | 25°C | 60 min | TIS/H₂O | >95% |
Mild | 90:5:5 | 25°C | 30 min | TIS/H₂O/Phenol | 90-95% |
Enhanced | 82.5:5:5:5:2.5 | 25°C | 120 min | Reagent K | >98% |
Solution-phase synthesis methodologies utilizing fluorenylmethyloxycarbonyl-β-homocysteine(trityl)-hydroxyl enable construction of complex peptide architectures not readily accessible through solid-phase approaches [15] [16]. The inherent solubility properties of fluorenylmethyloxycarbonyl-protected amino acids in polar organic solvents facilitate efficient coupling reactions while enabling purification through liquid-liquid extractions [15] [16].
Green solution-phase peptide synthesis protocols have been developed utilizing propylene carbonate as a reaction medium, demonstrating high solubility for fluorenylmethyloxycarbonyl-protected derivatives while enabling tri-layer purification strategies [16]. The immiscibility of propylene carbonate with both aqueous solutions and alkane solvents provides unique advantages for product isolation without requiring distillation procedures [16].
Coupling reagent optimization represents a critical aspect of solution-phase synthesis. Four-(four,six-dimethoxy-one,three,five-triazin-two-yl)-four-methylmorpholinium chloride demonstrates remarkable substrate tolerance across diverse amino acid matrices, achieving near-quantitative conversions essential for multi-step synthetic sequences [15]. The reagent functions through in situ activation mechanisms, preventing precipitation issues commonly observed with preactivated amino acid derivatives [15].
Group-assisted purification strategies enhance the scalability of solution-phase synthesis by controlling peptide solubility through removable protecting groups [16]. These methodologies enable selective precipitation after successive coupling reactions, facilitating product isolation while maintaining high yields and purities [16]. The approach eliminates traditional chromatographic purification requirements, significantly reducing synthetic complexity and cost [16].
Orthogonal protection strategies utilizing fluorenylmethyloxycarbonyl-β-homocysteine(trityl)-hydroxyl enable selective modification of multifunctional peptides through independent deprotection pathways [17] [18]. The fluorenylmethyloxycarbonyl/tert-butyl/trityl combination provides three-dimensional orthogonal protection, where each protecting group can be selectively removed without affecting others [17] [19].
The strategic implementation of orthogonal protection facilitates complex peptide modifications including cyclization, branching, and side-chain functionalization [20] [18]. Head-to-tail cyclizations benefit from fluorenylmethyloxycarbonyl/tert-butyl/allyl protecting group combinations, enabling precise control over cyclization timing and selectivity [18]. Side-chain to head cyclizations utilize selective fluorenylmethyloxycarbonyl deprotection while maintaining side-chain protection through orthogonal systems [18].
Advanced orthogonal strategies incorporate specialized protecting groups for enhanced selectivity. The one-(four,four-dimethyl-two,six-dioxocyclohex-one-ylidene)ethyl and allyloxycarbonyl systems provide additional dimensions of orthogonality, enabling complex synthetic transformations while preserving critical functional groups [21] [18]. These systems demonstrate particular utility for synthesizing branched peptides and template-assembled synthetic proteins [21].
Selective deprotection protocols require careful optimization to maintain orthogonality throughout synthetic sequences. Hydrazine-mediated removal of one-(four,four-dimethyl-two,six-dioxocyclohex-one-ylidene)ethyl groups proceeds under conditions compatible with fluorenylmethyloxycarbonyl and tert-butyl protection, enabling site-specific modifications [21]. Palladium-catalyzed allyl removal provides additional selectivity options for complex synthetic schemes [22].
Table 3: Orthogonal Protection Matrix
Protecting Group | Deprotection Conditions | Orthogonal Stability | Applications |
---|---|---|---|
Fmoc | 20% Piperidine/DMF | Acid stable | N-terminal protection |
Trt | TFA/scavengers | Base stable | Thiol protection |
tBu | TFA | Base stable | Carboxyl/hydroxyl protection |
Alloc | Pd(0) catalyst | Acid/base stable | Selective deprotection |
Dde/ivDde | 2% Hydrazine/DMF | Acid/base stable | Site-specific modification |